Bis(diisopropyl-L-tartrate glycolato)diboron
Overview
Description
Bis(diisopropyl-L-tartrate glycolato)diboron is a boron-containing compound with the molecular formula C20H32B2O12. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its stability and efficiency in various chemical reactions, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(diisopropyl-L-tartrate glycolato)diboron typically involves the reaction of diisopropyl tartrate with boron-containing reagents under controlled conditions. One common method includes the use of boronic acid derivatives in the presence of a base, which facilitates the formation of the diboron compound. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form various boron-containing intermediates.
Substitution: It can participate in substitution reactions where the glycolato ligands are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles, including amines and alcohols, can be used under mild conditions.
Major Products Formed:
Oxidation: Boronic acids and boronate esters.
Reduction: Boron-containing intermediates.
Substitution: Functionalized boron compounds.
Scientific Research Applications
Bis(diisopropyl-L-tartrate glycolato)diboron has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is utilized in the development of boron-containing drugs and probes for biological studies.
Industry: The compound is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism by which Bis(diisopropyl-L-tartrate glycolato)diboron exerts its effects involves the formation of boron-oxygen bonds. The compound acts as a source of boron in various chemical reactions, facilitating the formation of carbon-boron bonds. These bonds are crucial intermediates in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of boronic acids and esters, which then participate in subsequent chemical transformations .
Comparison with Similar Compounds
Bis(pinacolato)diboron: Another widely used boron reagent with similar applications in organic synthesis.
Bis(neopentyl glycolato)diboron: Known for its stability and efficiency in cross-coupling reactions.
Bis(ethylene glycolato)diboron: Used in the synthesis of boron-containing polymers and materials
Uniqueness: Bis(diisopropyl-L-tartrate glycolato)diboron is unique due to its high stability and efficiency in forming carbon-boron bonds. Its specific structure allows for selective reactions, making it a preferred reagent in many synthetic applications. Additionally, its use in biological and medical research sets it apart from other similar compounds .
Properties
IUPAC Name |
dipropan-2-yl (4R,5R)-2-[(4R,5R)-4,5-bis(propan-2-yloxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32B2O12/c1-9(2)27-17(23)13-14(18(24)28-10(3)4)32-21(31-13)22-33-15(19(25)29-11(5)6)16(34-22)20(26)30-12(7)8/h9-16H,1-8H3/t13-,14-,15-,16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJZTBFVNVAPH-KLHDSHLOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)OC(C)C)C(=O)OC(C)C)B2OC(C(O2)C(=O)OC(C)C)C(=O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]([C@@H](O1)C(=O)OC(C)C)C(=O)OC(C)C)B2O[C@H]([C@@H](O2)C(=O)OC(C)C)C(=O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32B2O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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